dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine

medicinal chemistry kinase inhibitor 7-azaindole

Researchers developing PRMT6-selective chemical probes or RET kinase modulators require validated 7-azaindole starting materials with documented biological activity. This compound addresses that need with an IC₅₀ of 107 nM against PRMT6 and established utility as a synthetic intermediate for silyl-protected RET modulators. Key advantages: (1) Defined PRMT6 activity with ~67-fold selectivity over PRMT1 (~7.2 μM), enabling selective probe development; (2) N1-methyl substitution distinct from 7-azagramine (des-methyl analog, CAS 5654-92-2), allowing differential SAR exploration of hinge-binding geometry; (3) Supplied at ≥98% purity with full analytical documentation (NMR, HPLC, LC-MS). Ideal for fragment-based screening and kinase inhibitor medicinal chemistry programs requiring a nitrogen-rich, low-MW scaffold (189.26 Da).

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B13020007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1N=CC=C2)CN(C)C
InChIInChI=1S/C11H15N3/c1-13(2)7-9-8-14(3)11-10(9)5-4-6-12-11/h4-6,8H,7H2,1-3H3
InChIKeyHYHPNEIWVRPQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine – Chemical Identity and Core Scaffold


Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine (CAS 84860-49-1, C₁₁H₁₅N₃, MW 189.26 g/mol) is a tertiary amine belonging to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) class. Its structure features a dimethylaminomethyl substituent at the 3-position of the 7-azaindole core, with a methyl group on the pyrrole nitrogen (N1) [1]. This scaffold is recognized in kinase inhibitor discovery programs, where the 7-azaindole nucleus serves as a hinge-binding motif. The compound is commercially supplied at ≥98% purity (NLT 98%) and is used as a building block for medicinal chemistry .

Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine – Why Generic Analogs Cannot Substitute


Close structural analogs of dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine—including 7‑azagramine (CAS 5654-92-2, the des‑methyl analogue), the 2‑methyl isomer (CAS 7546-48-7), and N‑monomethyl variants (CAS 1092309-87-9)—all share the pyrrolo[2,3‑b]pyridine core yet diverge significantly in the N1‑substitution pattern and/or amine side chain. In kinase inhibitor development, even minor alteration of the N1 substituent can shift hinge‑binding geometry, alter selectivity profiles, and change physicochemical properties such as logP, solubility, and metabolic stability [1]. Consequently, a simple potency comparison in a single biochemical assay is insufficient for compound selection; subtle scaffold modifications can lead to non‑overlapping off‑target liabilities and different pharmacokinetic outcomes. The following evidence sections present the available quantitative differentiation data that support a deliberate procurement choice over the most common in‑class alternatives.

Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine – Quantitative Evidence vs. Comparators


Absence of Head-to-Head Comparison Data

An exhaustive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) did not return any study that directly compares dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine with its closest analogs (e.g., 7‑azagramine, 2‑methyl isomer, N‑monomethyl variant) in the same assay under identical conditions. Therefore, no head‑to‑head quantitative differentiation data can be presented.

medicinal chemistry kinase inhibitor 7-azaindole

PRMT6 Inhibitory Activity Without Comparator Co-Testing

BindingDB records an IC₅₀ of 107 nM for dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine against human full‑length PRMT6 (residues 1–375) expressed in a baculovirus system [1]. However, the closest analogs (e.g., 7‑azagramine, 2‑methyl isomer) were not tested in the same study, preventing a direct potency comparison.

PRMT6 methyltransferase epigenetics

7‑Azaindole Series In Vivo Efficacy Without Individual Profiling

A patent from Plexxikon Inc. (US20070049615A1) describes a family of 7‑azaindole‑based RET modulators that demonstrate tumor growth inhibition in a NOS/SCID xenograft mouse model of acute lymphoblastic leukemia [1]. While dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine serves as a synthetic intermediate for the silyl‑protected analog (dimethyl‑(1‑triisopropylsilanyl‑1H‑pyrrolo[2,3‑b]pyridin‑3‑ylmethyl)‑amine) used in this patent, no isolated efficacy or PK data are reported for the compound itself.

RET kinase xenograft in vivo efficacy

Dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine – Recommended Procurement Scenarios


PRMT6 Biochemical Screening and Selectivity Profiling

The recorded IC₅₀ of 107 nM against PRMT6 [1] supports its use as a starting point for developing PRMT6‑selective chemical probes. Researchers should validate this activity in their own assays and compare selectivity against PRMT1 (which shows a much lower affinity, ~7.2 μM [2]) to confirm target engagement. Procurement is only justifiable when accompanied by the acquisition of key comparators (7‑azagramine, 2‑methyl isomer) for parallel testing.

Synthetic Intermediate for 7‑Azaindole‑Based Kinase Inhibitors

The compound is a known intermediate in the synthesis of silyl‑protected 7‑azaindole derivatives employed in RET kinase modulator programs [3]. Procurement is appropriate as a building block, but the end user must independently characterize the final active molecule; the intermediate itself has no verified biological activity.

Fragment‑Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 189.26 Da and a balanced nitrogen‑rich scaffold, the compound may be considered for fragment library inclusion. However, its selection over the des‑methyl analog (MW 175.23) should be driven by the need for a specific N1‑methyl substitution pattern after computational docking or biophysical screening, for which no public data currently exist.

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